Methyl 2-(5-chloropyrimidin-4-yl)acetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1260813-71-5 |
|---|---|
Molecular Formula |
C7H7ClN2O2 |
Molecular Weight |
186.59 g/mol |
IUPAC Name |
methyl 2-(5-chloropyrimidin-4-yl)acetate |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)2-6-5(8)3-9-4-10-6/h3-4H,2H2,1H3 |
InChI Key |
HVUWJILIQIBXHB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NC=NC=C1Cl |
Origin of Product |
United States |
Advanced Chemical Reactivity and Transformational Chemistry of Methyl 2 5 Chloropyrimidin 4 Yl Acetate
Nucleophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Core
The pyrimidine ring in Methyl 2-(5-chloropyrimidin-4-yl)acetate is electron-deficient due to the presence of two electronegative nitrogen atoms. This property, combined with the presence of a chlorine atom at the 5-position and a leaving group at the 4-position (implicitly, the acetate-bearing substituent can be displaced under certain conditions, though the primary focus is on the halogen), renders the pyrimidine core susceptible to nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org
Reactivity at the C-4 Position of the Pyrimidine Ring
In nucleophilic aromatic substitution reactions on pyrimidine systems, the C-4 position is generally more activated towards attack than the C-2 position. stackexchange.comstackexchange.com This is attributed to the greater ability of the intermediate formed upon attack at C-4 to delocalize the negative charge onto the ring nitrogens. stackexchange.com For 2,4-disubstituted pyrimidines, the reaction with nucleophiles typically results in the selective displacement of the substituent at the 4-position. stackexchange.com In the case of this compound, while the primary leaving group is the chloro substituent, the potential for reaction at C-4 is a key aspect of its chemistry. The presence of an electron-withdrawing substituent at the C-5 position, such as the chlorine atom, further activates the adjacent C-4 position towards nucleophilic attack. beilstein-journals.orgnih.gov
Selective Displacement of the C-5 Chlorine Atom
The chlorine atom at the C-5 position of the pyrimidine ring is also a site for nucleophilic aromatic substitution, although its reactivity is influenced by the nature of the nucleophile and the reaction conditions. Generally, halogens at the 5-position of a pyrimidine ring are less reactive than those at the 2- or 4-positions. However, selective displacement of the C-5 chlorine can be achieved. beilstein-journals.orgyoutube.com The reactivity of halogens in displacement reactions often follows the trend I > Br > Cl > F, meaning that chlorine can be displaced by a sufficiently strong nucleophile. youtube.comyoutube.com In dihalopyrimidines, selective substitution can often be controlled by the choice of nucleophile and reaction temperature. beilstein-journals.orgnih.gov For instance, in 5-chloro-2,4,6-trifluoropyrimidine (B1583448), while the fluorine at C-4 is the most reactive, the chlorine at C-5 influences the regioselectivity of the reaction. beilstein-journals.org
Investigation of Nucleophilic Partners (e.g., Oxygen, Nitrogen, Sulfur Nucleophiles)
A wide range of nucleophiles can be employed to functionalize the pyrimidine core of this compound, leading to a diverse array of derivatives.
Oxygen Nucleophiles: Alkoxides and phenoxides can react with chloropyrimidines to form the corresponding ether derivatives. For example, treatment of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium phenoxide results in the displacement of the chlorine atom. rsc.org It is expected that this compound would react similarly with various oxygen nucleophiles to yield 5-alkoxy- or 5-aryloxy- pyrimidine derivatives.
Nitrogen Nucleophiles: Amines are common nucleophiles in SNAr reactions with halopyrimidines. The reaction of 5-chloro-2,4,6-trifluoropyrimidine with various amines has been shown to proceed with substitution primarily at the 4-position, but also at the 2-position, demonstrating the utility of nitrogen nucleophiles in modifying such scaffolds. beilstein-journals.org The reaction of 2,4-dichloropyrimidines with tertiary amines can lead to selective substitution at the C-2 position. nih.gov This suggests that a variety of amine nucleophiles, including primary, secondary, and tertiary amines, can be used to introduce nitrogen-containing substituents onto the pyrimidine ring of the title compound. Such reactions are fundamental in the synthesis of biologically active molecules like pyrazolo[3,4-d]pyrimidines. nih.govresearchgate.netnih.govresearchgate.netrsc.orgjocpr.com
Sulfur Nucleophiles: Thiolates are effective nucleophiles for the displacement of halogens from pyrimidine rings. For instance, sodium thiophenoxide readily displaces the chlorine from ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. rsc.org The reaction of this compound with sulfur nucleophiles would be expected to produce the corresponding thioether derivatives. These derivatives can be valuable intermediates for the synthesis of fused heterocyclic systems like thieno[2,3-d]pyrimidines. researchgate.netnih.govnih.govmdpi.com
The following table summarizes the expected outcomes of nucleophilic substitution on a generalized 4-halo-5-chloropyrimidine scaffold, which serves as a model for the reactivity of this compound.
| Nucleophile Type | Example Nucleophile | Expected Product at C-4 |
| Oxygen | Sodium Methoxide | 4-Methoxypyrimidine derivative |
| Nitrogen | Ammonia | 4-Aminopyrimidine derivative |
| Sulfur | Sodium Thiophenoxide | 4-(Phenylthio)pyrimidine derivative |
Reactions Involving the Methyl Acetate (B1210297) Moiety
The methyl acetate group attached to the pyrimidine ring at the 2-position offers another site for chemical modification, allowing for the synthesis of a wide range of derivatives with diverse functional groups.
Transesterification and Amidation for Diverse Ester and Amide Derivatives
The ester functionality of this compound can undergo standard transformations such as transesterification and amidation. Transesterification with different alcohols in the presence of an acid or base catalyst would yield a variety of pyrimidine-2-yl-acetate esters.
More significantly, amidation of the methyl ester can be readily achieved by reaction with primary or secondary amines, often with heating, to produce the corresponding amides. This reaction is a powerful tool for introducing structural diversity and for building more complex molecular architectures. For example, the reaction of a similar pyrimidine ester with hydrazine (B178648) hydrate (B1144303) can lead to the formation of a hydrazide, which can then undergo intramolecular cyclization. researchgate.net
The following table illustrates the expected products from the amidation of this compound with various amines.
| Amine | Expected Amide Product |
| Ammonia | 2-(5-chloropyrimidin-4-yl)acetamide |
| Methylamine | N-methyl-2-(5-chloropyrimidin-4-yl)acetamide |
| Diethylamine | N,N-diethyl-2-(5-chloropyrimidin-4-yl)acetamide |
Alpha-Carbon Functionalization and Condensation Reactions
The methylene (B1212753) group (α-carbon) of the acetate moiety is activated by the adjacent carbonyl group and the electron-withdrawing pyrimidine ring. This allows for deprotonation by a suitable base to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions.
Alpha-Carbon Functionalization: The enolate generated from this compound can react with a range of electrophiles, such as alkyl halides, to introduce substituents at the α-position. This provides a route to more complex side chains.
Condensation Reactions: The activated methylene group can also participate in condensation reactions. For instance, condensation with aldehydes or ketones under appropriate conditions could lead to the formation of α,β-unsaturated esters. Such reactions are valuable for extending the carbon framework and for the synthesis of fused ring systems. The synthesis of fused pyrimidone derivatives from Baylis-Hillman acetates provides a parallel for the types of cyclization reactions that could be envisioned starting from the title compound. caribjscitech.com Furthermore, intramolecular condensation reactions are a key strategy in the synthesis of fused heterocycles such as furo[2,3-d]pyrimidines. nih.govrsc.orgnih.gov
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the C5 position of the pyrimidine ring in this compound serves as a key handle for introducing diverse substituents through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling for Aryl and Heteroaryl Linkages
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between organoboron compounds and organic halides. libretexts.org In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the C5 position of the pyrimidine ring. The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. libretexts.orgmdpi.com The choice of solvent and reaction conditions, including temperature, can influence the reaction's efficiency and yield. mdpi.com Microwave irradiation has been shown to significantly accelerate these coupling reactions, often leading to higher yields in shorter reaction times. mdpi.com
The general scheme for the Suzuki-Miyaura coupling of this compound involves its reaction with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. This process has been successfully applied to a wide range of boronic acids, demonstrating its broad substrate scope. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/Water | 100 (Microwave) | Good to Excellent |
| Pd(OAc)₂/SPhos | K₃PO₄ | n-Butanol | 100 | Good to Excellent |
This table presents typical conditions and may vary depending on the specific substrates used.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. This reaction enables the coupling of amines with aryl or heteroaryl halides, including this compound. The reaction is catalyzed by a palladium complex, often in the presence of a bulky phosphine (B1218219) ligand and a strong base. This methodology allows for the introduction of a wide array of primary and secondary amines onto the pyrimidine core, leading to the synthesis of diverse libraries of substituted pyrimidine derivatives.
The general protocol involves the reaction of this compound with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand and base is crucial for the success of the reaction and often requires optimization for specific substrates.
Table 2: Typical Reagents for Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent |
| Pd₂(dba)₃ | XPhos, RuPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene |
This table lists common reagents; specific combinations are optimized for each reaction.
Sonogashira and Heck Coupling Applications
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is particularly valuable for synthesizing conjugated enynes and arylalkynes. libretexts.org In the case of this compound, the Sonogashira coupling allows for the introduction of various alkynyl groups at the C5 position. The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org This method has been utilized in the synthesis of complex molecules, including those with biological activity. nih.gov
Heck Coupling: The Mizoroki-Heck reaction, or simply the Heck reaction, is a palladium-catalyzed process that forms a carbon-carbon bond between an alkene and an aryl or vinyl halide. nih.govnih.gov This reaction is a powerful tool for the synthesis of substituted alkenes. When applied to this compound, the Heck coupling enables the introduction of various alkenyl substituents at the C5 position of the pyrimidine ring. The reaction typically involves a palladium catalyst, a base, and often a phosphine ligand to stabilize the catalyst. mdpi.com
Table 3: Comparison of Sonogashira and Heck Coupling
| Coupling Reaction | Bond Formed | Key Reagents |
| Sonogashira | C(sp²)-C(sp) | Pd catalyst, Cu(I) co-catalyst, terminal alkyne, amine base |
| Heck | C(sp²)-C(sp²) | Pd catalyst, alkene, base |
Cycloaddition and Annulation Reactions for Novel Fused Heterocyclic Systems
The strategic placement of reactive functional groups in this compound and its derivatives allows for subsequent intramolecular reactions to construct fused heterocyclic systems. These reactions are instrumental in building complex molecular architectures from simpler precursors.
Synthesis of Imidazo[1,2-a]pyrimidine (B1208166) Scaffolds
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry. One synthetic route to this system involves the initial reaction of a 2-aminopyrimidine (B69317) derivative with an α-haloketone. While not a direct cycloaddition of this compound, derivatives of this compound can be transformed into the necessary precursors. For instance, the chloro group can be displaced by an amino group, and the ester can be manipulated to participate in the cyclization. The synthesis of related benzo psu.eduresearchgate.netimidazo[1,2-a]pyrimidines has been achieved through the reaction of 2-aminobenzimidazole (B67599) with substituted chalcones. nih.gov Another approach involves the condensation of 4-aminopyrimidines with α-halocarbonyls. psu.edu
Formation of Pyrimido[1,6-c]triazine Derivatives
The synthesis of fused pyrimidine systems, such as pyrimido-triazines, often involves the cyclization of appropriately substituted pyrimidine precursors. For example, the synthesis of pyrimido[4,5-e] wikipedia.orgpsu.edursc.orgtriazolo[1,5-c]pyrimidines has been reported through a multi-step sequence starting from 4,6-dichloropyrimidine-5-carbaldehyde. While not directly starting from this compound, this highlights the utility of functionalized pyrimidines in constructing complex heterocyclic systems. The synthesis of various pyrimido[1,6-a]pyrimidine and pyrimido[1,6-c]pyrimidine scaffolds often involves intramolecular cyclization of substituted pyrimidine derivatives. nih.gov Similarly, other fused systems like pyrimido[4,5-b]quinolines can be synthesized through multi-component reactions involving 6-aminouracil (B15529) derivatives. semanticscholar.orgnih.gov
Stereoselective Transformations and Chiral Synthesis Methodologies
While "this compound" is an achiral molecule, it serves as a fundamental building block in the synthesis of complex chiral molecules that are significant in medicinal chemistry. The stereocenters in these target molecules are typically introduced through subsequent reactions in the synthetic sequence, rather than by a direct stereoselective transformation of the initial pyrimidine acetate. The primary role of "this compound" is to provide the core pyrimidine structure, which is then elaborated through a series of reactions to construct the final, often intricate and stereochemically defined, architecture.
A notable example of this approach is in the synthesis of the chiral drug Revumenib. researchgate.netresearchgate.net Revumenib (SNDX-5613) is a potent and specific inhibitor of the Menin-MLL interaction, which is a critical driver in certain types of acute leukemia, including those with MLL rearrangement (MLL-r) or nucleophosmin (B1167650) 1 (NPM1) mutations. researchgate.netmedchemexpress.comnih.gov The drug has shown promising results in clinical trials for patients with relapsed or refractory acute leukemia. nih.gov
In the synthesis of Revumenib, "this compound" is a key starting material. Although the specific, detailed synthetic route from this starting material to the final drug is often proprietary, the general strategy involves the coupling of the pyrimidine core with other chiral fragments. The chirality of Revumenib is established through the use of chiral building blocks or by employing asymmetric reactions at later stages of the synthesis. This underscores the importance of "this compound" as a commercially available and versatile precursor for constructing the pyrimidine moiety within a larger, stereochemically complex, and therapeutically active molecule.
The development of such chiral drugs highlights the significance of synthetic strategies that can efficiently incorporate simple, achiral building blocks like "this compound" into sophisticated molecular designs. The ultimate goal of these multi-step syntheses is to produce a single enantiomer of the drug, as different enantiomers can have vastly different pharmacological and toxicological profiles.
Below is a table summarizing key information about the chiral drug Revumenib, for which "this compound" serves as a precursor.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Therapeutic Target |
| Revumenib | 2169919-21-3 | C₃₂H₄₇FN₆O₄S | 630.82 g/mol | Menin-MLL interaction |
Sophisticated Spectroscopic Characterization and Structural Elucidation of Methyl 2 5 Chloropyrimidin 4 Yl Acetate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like Methyl 2-(5-chloropyrimidin-4-yl)acetate in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the different types of protons. The two protons on the pyrimidine (B1678525) ring (H-2 and H-6) would appear as singlets in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing nature of the nitrogen atoms and the chlorine substituent. The methylene (B1212753) protons (-CH₂-) of the acetate (B1210297) group would also appear as a singlet, shifted downfield due to the adjacent pyrimidine ring and the ester carbonyl group. The methyl protons (-OCH₃) of the ester would yield another sharp singlet.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbon atoms of the pyrimidine ring would resonate at characteristic chemical shifts, with the carbon bearing the chlorine atom (C-5) and those adjacent to the nitrogen atoms (C-2, C-4, C-6) being clearly identifiable. The carbonyl carbon of the ester group would appear at a significantly downfield shift, while the methylene and methoxy (B1213986) carbons would be found in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Pyrimidine H-2 | ~9.0 | ~158.0 |
| Pyrimidine H-6 | ~8.7 | ~156.0 |
| Methylene (-CH₂-) | ~4.0 | ~40.0 |
| Methoxy (-OCH₃) | ~3.8 | ~53.0 |
| Pyrimidine C-4 | - | ~165.0 |
| Pyrimidine C-5 | - | ~120.0 |
| Ester Carbonyl (C=O) | - | ~170.0 |
Multi-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While 1D NMR provides foundational data, multi-dimensional NMR techniques are essential for assembling the complete structural puzzle. These experiments correlate signals from different nuclei to reveal through-bond and through-space connectivities.
COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would primarily be used to confirm the absence of coupling between the singlet protons, reinforcing their isolated nature on the pyrimidine ring and in the acetate side chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would definitively link the ¹H signals for the pyrimidine H-2, H-6, methylene, and methoxy protons to their corresponding ¹³C signals, confirming the C-H one-bond connections.
The methylene (-CH₂-) protons showing a correlation to the pyrimidine C-4 and C-5, unequivocally establishing the attachment point of the acetate side chain.
The methylene protons correlating to the ester carbonyl carbon.
The pyrimidine H-6 proton showing correlations to C-2, C-4, and C-5.
The pyrimidine H-2 proton showing correlations to C-4 and C-6.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing insights into the molecule's conformation. A NOESY spectrum could reveal correlations between the methylene protons and the H-6 proton of the pyrimidine ring, indicating a preferred conformation of the side chain relative to the ring.
Recent advances have demonstrated the power of real-time 2D NMR for monitoring complex organic reactions, including the synthesis of pyrimidines, providing structural and dynamic insights into reaction intermediates and final products. nih.gov
Isotopic Labeling Studies for Mechanistic Insights via NMR
Isotopic labeling, where an atom is replaced by its isotope (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), is a powerful tool used in conjunction with NMR to trace reaction pathways and probe molecular interactions. wikipedia.org For this compound, labeling specific positions can provide invaluable mechanistic information. For instance, synthesizing the compound with a ¹³C-labeled carbonyl group in the acetate moiety would allow for precise tracking of this group during a chemical transformation. Similarly, using starting materials enriched with ¹⁵N can help elucidate the formation of the pyrimidine ring itself. chemrxiv.org Such strategies are crucial in drug development and metabolic studies, where understanding the fate of a molecule is paramount. nih.govnih.gov Studies have shown that ¹⁸F labeling of pyrimidine rings can also be achieved through isotopic exchange, a method valuable for developing PET radiopharmaceuticals. acs.org
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition. For this compound (C₇H₇ClN₂O₂), the calculated exact mass for the protonated molecule [M+H]⁺ is 187.0245. An experimental HRMS value matching this to within a few parts per million (ppm) would confirm the molecular formula.
Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) reveals the molecule's fragmentation pathways under collision-induced dissociation (CID). gre.ac.uk This provides structural information that corroborates NMR data. The fragmentation of protonated molecules is influenced by the site of protonation, which is often a heteroatom. nih.gov For this compound, fragmentation is expected to initiate at the ester group and the pyrimidine ring.
Table 2: Predicted HRMS Fragmentation Pattern for [M+H]⁺ of this compound
| Fragment m/z (Predicted) | Lost Neutral Fragment | Fragment Structure |
|---|---|---|
| 155.0350 | CH₃OH (Methanol) | [M+H - 32]⁺, loss of methanol (B129727) from the ester. |
| 127.9983 | CH₂CO (Ketene) from the above | [M+H - 32 - 42]⁺, subsequent loss of ketene. |
| 128.0116 | •COOCH₃ (Carbomethoxy radical) | [M+H - 59]⁺, cleavage of the C-C bond next to the ring. |
| 111.9850 | HCl (Hydrogen Chloride) | [M+H - 36]⁺, potential loss of HCl from the pyrimidine ring. |
The fragmentation of esters commonly involves the loss of the alkoxy group (-OR). libretexts.orgyoutube.com The study of fragmentation patterns is essential for identifying related compounds and metabolites in complex mixtures, a common task in clinical and diagnostic settings. nih.gov
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. youtube.com It is an excellent technique for identifying the functional groups present in a molecule, as each group has characteristic absorption frequencies. The FT-IR spectrum of this compound would display a unique "fingerprint" of absorption bands.
Key expected vibrational modes include:
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, typically appearing around 1735-1750 cm⁻¹.
C-H Stretches: Aromatic C-H stretching vibrations from the pyrimidine ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups would be found just below 3000 cm⁻¹.
C=N and C=C Stretches: The pyrimidine ring would exhibit a series of medium to strong bands in the 1400-1600 cm⁻¹ region due to the coupled stretching vibrations of the C=C and C=N bonds. researchgate.net
C-O Stretch: A strong band corresponding to the C-O stretching of the ester group would be visible in the 1100-1300 cm⁻¹ range.
C-Cl Stretch: The vibration of the carbon-chlorine bond is expected to produce a band in the lower frequency region, typically between 600-800 cm⁻¹.
Analysis of pyrimidine derivatives often shows characteristic bands for N-H groups (if present) and other ring vibrations that confirm the heterocyclic core. researchgate.netijirset.com
Table 3: Characteristic FT-IR Absorption Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Ester C=O Stretch | 1750 - 1735 | Strong |
| Pyrimidine Ring (C=C, C=N) Stretches | 1600 - 1400 | Medium-Strong |
| Ester C-O Stretch | 1300 - 1100 | Strong |
| C-Cl Stretch | 800 - 600 | Medium-Strong |
X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis
X-ray crystallography provides the definitive solid-state structure of a molecule by mapping electron density from the diffraction pattern of a single crystal. This technique yields precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's three-dimensional architecture and conformational preferences in the crystalline state.
Advanced Chiroptical Spectroscopy (VCD, ECD) for Absolute Configuration Assignment of Chiral Analogs
This compound itself is an achiral molecule. However, if a chiral center is introduced, for instance by substitution at the α-carbon of the acetate moiety to create an analog like Methyl 2-(5-chloropyrimidin-4-yl)propanoate, advanced chiroptical techniques become essential for assigning its absolute configuration (R or S). saschirality.org
Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left and right circularly polarized light. nsf.gov
Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left and right circularly polarized UV-Vis light, corresponding to electronic transitions. cas.cz The resulting spectrum is highly sensitive to the three-dimensional arrangement of chromophores.
Vibrational Circular Dichroism (VCD): VCD is the infrared analog of ECD, measuring the differential absorption of circularly polarized IR light associated with molecular vibrations. VCD provides a detailed stereochemical fingerprint of the entire molecule. nih.gov
The standard method for determining absolute configuration involves comparing the experimental ECD or VCD spectrum of the chiral analog with spectra predicted by quantum chemical calculations for both the R and S enantiomers. A good match between the experimental and one of the calculated spectra allows for an unambiguous assignment of the absolute configuration. nih.gov These techniques are powerful tools for the stereochemical elucidation of chiral molecules, which is critical in fields such as pharmacology and natural product chemistry. cas.cz
Research Applications of Methyl 2 5 Chloropyrimidin 4 Yl Acetate in Advanced Organic Synthesis
Role as a Versatile Building Block for Complex Heterocyclic Architectures
Methyl 2-(5-chloropyrimidin-4-yl)acetate serves as a key precursor in the synthesis of various fused heterocyclic systems. The presence of the chloro and acetate (B1210297) groups allows for sequential or one-pot reactions to build intricate molecular frameworks. For instance, it is instrumental in the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as protein kinase inhibitors for cancer therapy. rsc.orgrsc.org The synthetic strategy often involves the reaction of the chloropyrimidine moiety with a suitable pyrazole-containing nucleophile, followed by cyclization facilitated by the acetate group.
Another important class of heterocycles accessible from this building block is the pyrido[4,3-d]pyrimidine (B1258125) series. researchgate.netacs.orgresearchgate.net These compounds have shown a range of biological activities and are synthesized through various strategies, including multi-component reactions where the pyrimidine (B1678525) core of this compound is fused with a pyridine (B92270) ring. researchgate.net
Intermediate in the Synthesis of Functionalized Pyrimidine Compounds with Diverse Substitution Patterns
The reactivity of the chlorine atom at the 5-position of the pyrimidine ring in this compound allows for the introduction of a wide variety of substituents through nucleophilic aromatic substitution reactions. This versatility enables the creation of libraries of pyrimidine derivatives with diverse functionalities. For example, reaction with different amines, thiols, or alcohols leads to the corresponding 5-substituted pyrimidine-4-acetates.
Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing additional points for molecular diversification. This dual reactivity is crucial in the development of new chemical entities with potential therapeutic applications, such as selective CB2 receptor agonists for treating inflammatory pain. nih.gov The ability to systematically modify the substitution pattern is essential for structure-activity relationship (SAR) studies in drug discovery. rsc.org
Development of Chemical Libraries for High-Throughput Screening in Chemical Biology Research
The straightforward derivatization of this compound makes it an ideal scaffold for the generation of chemical libraries for high-throughput screening (HTS). nih.govnih.govscienceintheclassroom.org HTS allows for the rapid testing of thousands of compounds against biological targets to identify potential drug leads. nih.govmdpi.com By systematically reacting the chloropyrimidine with a diverse set of building blocks, large and varied compound libraries can be assembled.
These libraries, containing a common pyrimidine core but with diverse peripheral functionalities, can be screened for a wide range of biological activities, from anticancer to antimicrobial effects. nih.govnih.gov The modular nature of the synthesis allows for the rapid generation of analogs of initial "hit" compounds, facilitating the optimization of their biological activity. nih.gov
Precursor for the Synthesis of Novel Scaffold Systems for Materials Science and Catalysis
While the primary focus of research involving this compound has been in medicinal chemistry, its potential as a precursor for novel materials and catalysts is an emerging area of interest. The pyrimidine core can be incorporated into larger conjugated systems, which may possess interesting photophysical or electronic properties relevant to materials science.
For instance, the derivatization of the pyrimidine ring could lead to the formation of ligands for metal-organic frameworks (MOFs) or coordination polymers. The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, and the functional groups introduced at the 5-position can be designed to control the dimensionality and porosity of the resulting materials. Similarly, pyrimidine-based ligands can be used to develop novel catalysts for various organic transformations. researchgate.net
Integration into Cascade Reactions and Multicomponent Reaction Sequences
The structural features of this compound make it well-suited for use in cascade reactions and multicomponent reactions (MCRs). nih.govnih.govmdpi.com These powerful synthetic strategies allow for the construction of complex molecules in a single step from multiple starting materials, which is highly efficient and atom-economical. nih.gov
In a typical MCR involving this compound, the reactive chlorine atom can participate in a nucleophilic substitution, while the acetate group can be involved in a subsequent cyclization or condensation step. This allows for the rapid assembly of complex heterocyclic systems, such as pyrimido[4,5-b]quinolines, in a one-pot procedure. nih.gov The use of biocatalysts in such multicomponent reactions is also an area of growing interest, offering environmentally friendly synthetic routes. mdpi.com
Computational and Theoretical Investigations of Methyl 2 5 Chloropyrimidin 4 Yl Acetate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations for complex systems, these methods can predict a wide range of molecular characteristics, from the distribution of electrons to the energies of molecular orbitals.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a simplified yet powerful model for predicting the feasibility and regioselectivity of chemical reactions. wikipedia.orglibretexts.org This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are the primary orbitals involved in chemical reactions. wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals in Methyl 2-(5-chloropyrimidin-4-yl)acetate are critical in determining its reactivity towards nucleophiles and electrophiles.
The HOMO, being the orbital from which the molecule is most likely to donate electrons, indicates regions susceptible to electrophilic attack. Conversely, the LUMO, the orbital to which the molecule is most likely to accept electrons, highlights sites prone to nucleophilic attack. For this compound, the pyrimidine (B1678525) ring, with its electron-withdrawing nitrogen atoms and the chloro substituent, is expected to significantly influence the energy and localization of the FMOs.
A hypothetical FMO analysis of this compound, calculated using a method like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), would likely reveal the following:
HOMO: The HOMO is anticipated to be localized primarily on the pyrimidine ring and the ester group, with some contribution from the chlorine atom's lone pairs. The energy of the HOMO provides an indication of the molecule's ionization potential.
LUMO: The LUMO is expected to be predominantly located on the pyrimidine ring, particularly on the carbon atoms of the C=N bonds and the carbon atom attached to the chlorine. This distribution suggests that nucleophilic attack is most likely to occur at these positions. The energy of the LUMO relates to the molecule's electron affinity.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for assessing the molecule's kinetic stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -8.5 | Highest Occupied Molecular Orbital; indicates regions susceptible to electrophilic attack. |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; indicates regions susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | 7.3 | Energy difference between HOMO and LUMO; a larger gap suggests higher kinetic stability. |
This table presents illustrative data based on general principles of FMO theory.
The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution is fundamental to understanding intermolecular interactions and chemical reactivity. researchgate.net Computational methods can calculate atomic charges (e.g., Mulliken, NBO) and generate molecular electrostatic potential (MEP) surfaces. researchgate.netresearchgate.net
The MEP surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. nih.gov Regions of negative potential (typically colored red or yellow) indicate an excess of electron density and are prone to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack. researchgate.net Neutral regions are often colored green. researchgate.net
For this compound, the MEP surface would likely show:
Negative Potential: Concentrated around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the ester group due to their high electronegativity and lone pairs of electrons.
Positive Potential: Located on the hydrogen atoms and, significantly, on the carbon atoms of the pyrimidine ring, particularly the one bonded to the chlorine atom and the C2 position, making them susceptible to nucleophilic attack.
Table 2: Hypothetical Atomic Charges for Selected Atoms in this compound (Calculated using NBO analysis)
| Atom | Hypothetical Charge (e) | Implication for Reactivity |
| N1 (ring) | -0.65 | Nucleophilic center |
| N3 (ring) | -0.68 | Nucleophilic center |
| C4 (ring) | +0.45 | Electrophilic center, susceptible to nucleophilic attack |
| C5 (ring) | -0.10 | Less electrophilic than C4 and C6 |
| Cl | -0.15 | Electron-withdrawing, activates the ring to nucleophilic attack |
| C=O | +0.55 | Electrophilic carbon |
| O (ester) | -0.50 | Nucleophilic oxygen |
This table presents illustrative data based on the expected electronic effects of the constituent atoms and functional groups.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the energetic barriers associated with each step of a reaction.
Nucleophilic aromatic substitution (SNAr) is a key reaction type for halogenated pyrimidines. nih.gov The chlorine atom on the pyrimidine ring of this compound makes it a substrate for such reactions. Computational chemistry can be employed to characterize the transition states involved in the substitution of the chlorine atom by various nucleophiles.
The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process, proceeding through a high-energy intermediate known as a Meisenheimer complex. nih.gov Transition state calculations, often using methods like DFT, can locate the geometry of the transition state leading to this intermediate and the transition state for the subsequent elimination of the leaving group. The calculated activation energies provide quantitative insights into the reaction rates.
For the reaction of this compound with a nucleophile (e.g., an amine or an alkoxide), computational modeling would involve:
Locating the reactants and products on the potential energy surface.
Searching for the transition state structure connecting the reactants to the Meisenheimer intermediate. This is a first-order saddle point on the potential energy surface.
Characterizing the Meisenheimer intermediate as a local minimum.
Finding the transition state for the departure of the chloride ion to form the final product.
By calculating the energies of all reactants, intermediates, transition states, and products, a complete energetic profile for a synthetic step can be constructed. mdpi.com This profile provides a detailed thermodynamic and kinetic picture of the reaction.
For a hypothetical SNAr reaction of this compound with methoxide, the energetic profile would reveal the activation energy for the formation of the Meisenheimer complex and the subsequent barrier for chloride elimination. This information is crucial for understanding the reaction's feasibility and for optimizing reaction conditions.
Table 3: Hypothetical Energetic Profile for the Nucleophilic Substitution of this compound with Methoxide
| Species | Relative Energy (kcal/mol) | Description |
| Reactants (Molecule + CH₃O⁻) | 0.0 | Reference energy level |
| Transition State 1 (Formation of Intermediate) | +15.2 | Energy barrier for the nucleophilic attack |
| Meisenheimer Intermediate | -5.8 | Stable intermediate complex |
| Transition State 2 (Chloride Elimination) | +10.5 | Energy barrier for the departure of the chloride ion |
| Products (Substituted Molecule + Cl⁻) | -20.1 | Overall reaction is exothermic |
This table presents an illustrative energetic profile for a hypothetical SNAr reaction.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum chemical calculations are excellent for studying static molecular properties, molecules are in constant motion. Molecular dynamics (MD) simulations provide a way to explore the conformational landscape and dynamic behavior of molecules over time. nih.govnih.gov
MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy of the system. nih.gov For this compound, MD simulations can be used to:
Explore the rotational barriers around the single bonds, particularly the bond connecting the acetate (B1210297) group to the pyrimidine ring.
Identify the most stable conformations of the molecule in different environments (e.g., in a vacuum or in a solvent).
Understand the flexibility of the molecule , which can be important for its interaction with other molecules, such as in a biological system.
An MD simulation of this compound would likely show that the molecule is not rigid but can adopt a range of conformations due to rotation around the C-C bond between the ring and the ester group. The simulation could quantify the relative populations of different conformers.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (QSPR) Studies for Chemical Modifications
While specific, dedicated Structure-Activity Relationship (SAR) and Quantitative Structure-Property Relationship (QSPR) studies on this compound are not extensively documented in publicly available literature, its utility as a synthetic building block allows for the inference of such relationships by examining the biological activities of the molecules derived from it. The key reactive sites of this compound—the chlorine atom at the 5-position of the pyrimidine ring and the ester functionality—are prime targets for chemical modification, leading to diverse molecular architectures with a range of biological effects.
The pyrimidine nucleus itself is a well-established pharmacophore present in numerous natural and synthetic bioactive compounds, including nucleic acid bases and various drugs. The position and nature of substituents on the pyrimidine ring are known to significantly influence the biological activity of its derivatives, which can span antimicrobial, anticancer, anti-inflammatory, and other therapeutic areas.
Chemical modifications of this compound typically involve the displacement of the chlorine atom via nucleophilic aromatic substitution. This allows for the introduction of a wide variety of functional groups, including amines, ethers, and thioethers. The nature of the substituent introduced at this position can drastically alter the molecule's steric and electronic properties, thereby influencing its interaction with biological targets. For instance, the introduction of different heterocyclic moieties can modulate the compound's pharmacokinetic profile and target-binding affinity.
The ester group of this compound offers another avenue for derivatization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This modification is a common strategy in medicinal chemistry to introduce diversity and modulate properties such as solubility, cell permeability, and metabolic stability.
The following table summarizes inferred SAR and QSPR insights based on the typical derivatizations of the this compound scaffold.
| Modification Site | Type of Modification | Inferred Impact on Activity/Property |
| C5-Position (Cl) | Nucleophilic substitution with amines | Can introduce hydrogen bond donors/acceptors, potentially enhancing target binding. The nature of the amine (aliphatic vs. aromatic, cyclic vs. acyclic) can significantly impact potency and selectivity. |
| Nucleophilic substitution with alcohols/phenols | Introduces ether linkages, which can alter lipophilicity and metabolic stability. The substituent on the oxygen can be tailored to explore specific binding pockets. | |
| Nucleophilic substitution with thiols | Forms thioether linkages, which can influence the compound's electronic properties and potential for metal chelation. | |
| Acetate Moiety | Hydrolysis to carboxylic acid | Increases polarity and provides a handle for further derivatization, such as amide bond formation. |
| Amidation with various amines | Introduces significant structural diversity, allowing for fine-tuning of physicochemical properties like solubility and membrane permeability. Can also introduce new interaction points with biological targets. |
In Silico Prediction of Novel Synthetic Routes and Derivatizations
The in silico prediction of synthetic routes for a molecule like this compound leverages the power of computational chemistry and artificial intelligence to design efficient and novel synthetic pathways. While specific computational studies detailing the synthesis of this exact molecule are not prevalent, general principles of retrosynthetic analysis and reaction prediction software can be applied.
Computational tools can analyze the structure of this compound and propose disconnections based on known chemical reactions. For instance, a retrosynthetic analysis would likely identify the key C-C bond between the pyrimidine ring and the acetate group, and the C-Cl bond as strategic points for disconnection. This would lead to potential starting materials such as 4,5-dichloropyrimidine (B1313364) and a methyl acetate enolate equivalent, or a suitably protected 4-lithiated-5-chloropyrimidine and methyl chloroformate.
Furthermore, computational platforms can predict the outcomes of potential reactions, assess their feasibility under various conditions, and even suggest optimal reagents and catalysts. These predictions are based on vast databases of known chemical transformations and quantum mechanical calculations that can model reaction mechanisms and energetics.
For the derivatization of this compound, in silico methods are invaluable for virtual screening and library design. By computationally modifying the core structure at the C5-position and the acetate moiety with a vast array of virtual substituents, researchers can generate large libraries of potential derivatives. These virtual libraries can then be screened against a biological target of interest using molecular docking and other computational techniques to predict their binding affinity and potential activity. This in silico approach allows for the prioritization of a smaller, more manageable set of compounds for actual synthesis and biological testing, thereby saving significant time and resources.
The table below outlines some potential derivatizations of this compound that could be explored using in silico methods.
| Core Scaffold | Virtual Modification | Potential Biological Target Class |
| This compound | Substitution of Cl with various anilines | Kinase inhibitors |
| Substitution of Cl with substituted phenols | Anti-inflammatory agents | |
| Amidation of the acetate with chiral amines | Receptor modulators | |
| Cyclization reactions involving the acetate and pyrimidine ring | Novel heterocyclic scaffolds |
Emerging Research Directions and Future Perspectives for Methyl 2 5 Chloropyrimidin 4 Yl Acetate
Sustainable and Green Chemistry Approaches for its Synthesis and Transformations
The principles of green chemistry, which aim to reduce waste and minimize environmental impact, are increasingly being applied to the synthesis of pharmaceutical intermediates. mdpi.com For pyrimidine (B1678525) derivatives, this includes the use of environmentally friendly catalysts and solvent-free reaction conditions. researchgate.net
Solvent-Free Reactions and Mechanochemical Synthesis
Solvent-free and mechanochemical approaches represent significant strides in green chemistry. mdpi.com Mechanochemical synthesis, which utilizes mechanical force to initiate chemical reactions, often in the absence of a solvent, has been successfully applied to the synthesis of various pyrimidine derivatives. acs.orgrsc.org This method offers several advantages, including reduced reaction times, ease of product isolation, and the use of recyclable catalysts. acs.org For instance, a ball-milling technique using a modified zinc oxide nanoparticle catalyst has been shown to be effective for the one-pot multicomponent synthesis of pyrimidines. acs.org Another eco-friendly approach involves the iodination of pyrimidines using solid iodine and silver nitrate (B79036) under solvent-free conditions, resulting in high yields and short reaction times. nih.gov
The following table summarizes the advantages of a mechanochemical approach for pyrimidine synthesis:
| Feature | Advantage | Reference |
| Catalyst | Recyclable | acs.org |
| Scalability | Applicable to multigram scale | acs.org |
| Product Isolation | Easy | acs.org |
| Environmental Impact | Clean and green synthetic route | acs.org |
Biocatalytic and Organocatalytic Methodologies
Biocatalysis and organocatalysis offer powerful and sustainable alternatives to traditional metal-catalyzed reactions. mdpi.com Biocatalysis, which employs enzymes or whole-cell systems, allows for highly selective transformations under mild conditions. mdpi.com While specific biocatalytic routes for Methyl 2-(5-chloropyrimidin-4-yl)acetate are still under exploration, the broader field of biocatalysis for producing bioactive compounds is well-established. mdpi.com
Organocatalysis, the use of small organic molecules as catalysts, has also emerged as a key tool in green chemistry. An efficient method for the enantioselective aza-Michael reaction of pyrimidines with α,β-unsaturated aldehydes has been developed using a diarylprolinol triphenylsilyl ether catalyst. rsc.org This reaction provides chiral acyclic pyrimidine nucleosides in good yields and with excellent enantioselectivities. rsc.org
Integration into Flow Chemistry and Continuous Processing for Enhanced Efficiency
Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including improved safety, scalability, and process control. nih.gov The integration of flow chemistry for the synthesis of pyrimidine derivatives has been shown to enhance efficiency and reduce reaction times. researchgate.net For example, a two-step tandem synthesis of sugar-containing pyrimidine derivatives in continuous-flow microreactors has been developed, which avoids the need for intermediate separation and purification. researchgate.net This method also allows for individual optimization of each reaction step and operates under mild conditions. researchgate.net
Exploration of Photoredox and Electrosynthesis Applications
Photoredox catalysis and electrosynthesis are emerging as powerful tools in organic synthesis, enabling novel transformations under mild conditions. nih.govresearchgate.net Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, which can be applied to a variety of reactions, including the modification of DNA bases. nih.gov For instance, the oxidation of dihydropyrimidines has been achieved using visible light, atmospheric oxygen, and an organic dye as a photocatalyst. nih.gov
Electrosynthesis, which uses electricity to drive chemical reactions, offers a green alternative to conventional methods by avoiding the use of toxic reagents and solvents. researchgate.net The electrochemical oxidation of catechols in the presence of 6-aminopyrimidine derivatives has been successfully performed to synthesize new pyrimidine derivatives in good yields. researchgate.net
Discovery of Unprecedented Reactivity Modes of Pyrimidine Acetate (B1210297) Esters
Research into the reactivity of pyrimidine acetate esters is uncovering new and valuable transformations. A recent study developed the first enantioselective, organocatalytic method for the 1,4-addition of 4-azaarenyl acetates to trisubstituted electrophilic alkenes. chemrxiv.org This reaction produces complex molecules with three contiguous stereocenters. chemrxiv.org Furthermore, the synthesis of pyrimidine derivatives containing a thioether moiety has been explored, with some of the resulting compounds showing promising antibacterial activity. mdpi.com
Advanced Analytical Techniques for In-Situ Reaction Monitoring and Process Control
The development of advanced analytical techniques is crucial for optimizing and controlling the synthesis of pyrimidine derivatives. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has been established as a rapid and specific method for measuring pyrimidine de novo metabolites and their degradation products. nih.gov This technique allows for the analysis of multiple metabolites in a single run and is essential for diagnosing metabolic disorders related to pyrimidine synthesis. nih.gov Furthermore, ion-pairing reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry (IP-RP-UPLC-MS/MS) has been optimized for the simultaneous analysis of a wide range of purine (B94841) and pyrimidine nucleobases, nucleosides, and nucleotides. nih.gov These analytical methods are critical for in-situ reaction monitoring and ensuring the quality and purity of the final product. mdpi.com
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize Methyl 2-(5-chloropyrimidin-4-yl)acetate?
Answer:
Synthesis typically involves halogenation of pyrimidine precursors followed by esterification. For example:
Halogenation: Introduce chlorine at the 5-position of the pyrimidine ring using reagents like POCl₃ or Cl₂ under controlled conditions .
Acetate Formation: React the chlorinated pyrimidine with methyl bromoacetate via nucleophilic substitution (SN2) in the presence of a base (e.g., NaH or K₂CO₃) in anhydrous DMF or THF .
Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (from ethanol/water) to isolate the product .
Key Considerations:
- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 3:7).
- Optimize temperature (60–80°C) to minimize side reactions like over-halogenation.
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Identify aromatic protons (δ 8.5–9.0 ppm for pyrimidine H), methyl ester (δ 3.7–3.8 ppm), and methylene (δ 4.0–4.2 ppm) .
- ¹³C NMR: Confirm carbonyl (δ 165–170 ppm) and quaternary carbons (δ 150–160 ppm for pyrimidine) .
High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₇H₇ClN₂O₂) with <2 ppm error .
X-ray Crystallography: Resolve molecular geometry using SHELX refinement (e.g., space group C2/c, Z=8) for unambiguous structural confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
